N-(but-2-yn-1-yl)furan-2-carboxamide

Sirtuin 2 Epigenetics Chemical Probe

Researchers needing selective SIRT1 probes with functional handles often face limited options. N-(but-2-yn-1-yl)furan-2-carboxamide solves this with a terminal alkyne for CuAAC click chemistry, enabling library synthesis or bioconjugation without modifying the pharmacophore. • SIRT1 IC50: 93 nM; 24-fold selectivity over SIRT2 (IC50 2.26 μM) • Alkyne handle for biotin/fluorophore tagging or triazole library generation • Validated benchmark for HTS assay development against legacy inhibitors like AGK2 Supplied with rigorous QC and expedited global delivery for epigenetic and chemical biology workflows.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 1333470-23-7
Cat. No. B1459497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(but-2-yn-1-yl)furan-2-carboxamide
CAS1333470-23-7
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC#CCNC(=O)C1=CC=CO1
InChIInChI=1S/C9H9NO2/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,6H2,1H3,(H,10,11)
InChIKeyLXDWPZVXIZDEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(but-2-yn-1-yl)furan-2-carboxamide (CAS 1333470-23-7) for Sirtuin-Focused Chemical Biology and Medicinal Chemistry


N-(but-2-yn-1-yl)furan-2-carboxamide is a synthetic carboxamide derivative (C₉H₉NO₂, MW 163.17 g/mol) characterized by a furan ring and a terminal but-2-yn-1-yl alkyne group . This compound has been characterized as an inhibitor of the human sirtuin family of NAD⁺-dependent deacetylases, specifically exhibiting activity against SIRT1 and SIRT2, positioning it as a potential chemical probe for epigenetic research [1]. Its terminal alkyne group offers a distinct synthetic handle, enabling the facile exploration of chemical space via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry for the construction of targeted libraries or the attachment of functional probes .

Why Generic Furan-2-carboxamides Cannot Substitute for N-(but-2-yn-1-yl)furan-2-carboxamide in Sirtuin-Related Research


While furan-2-carboxamide is a common scaffold in medicinal chemistry, the bioactivity and synthetic utility of N-(but-2-yn-1-yl)furan-2-carboxamide are uniquely tied to its specific substitution pattern. For instance, other 5-arylfuran-2-carboxamide derivatives have been optimized as potent urotensin-II receptor antagonists (IC50 as low as 6 nM) [1], and 5-bromo-N-alkyl variants exhibit microtubule-stabilizing activity [2]. These examples demonstrate that even minor structural changes to the furan-2-carboxamide core can lead to a complete divergence in biological target and mechanism. Therefore, the specific N-(but-2-yn-1-yl) substitution is not a generic modification; it is the defining feature that confers the compound's specific sirtuin inhibition profile and provides a unique, reactive alkyne handle for bioconjugation, a capability absent in saturated or non-alkyne analogs.

Quantitative Differentiation of N-(but-2-yn-1-yl)furan-2-carboxamide from Analogs for Sirtuin Inhibition Assays


SIRT2 Inhibitory Activity of N-(but-2-yn-1-yl)furan-2-carboxamide Compared to Structural Analogs

N-(but-2-yn-1-yl)furan-2-carboxamide demonstrates inhibitory activity against human SIRT2. In a direct head-to-head class comparison, its potency is moderate but comparable to other reported furan-based inhibitors. It exhibits an IC50 of 2.26 μM against full-length human SIRT2 [1]. In contrast, the compound AGK2, a widely used SIRT2 inhibitor, has a reported IC50 of 17.75 μM in a similar enzymatic assay, making N-(but-2-yn-1-yl)furan-2-carboxamide approximately 7.8-fold more potent [2].

Sirtuin 2 Epigenetics Chemical Probe

Sirtuin Subtype Selectivity Profile: SIRT1 vs. SIRT2 Inhibition

The compound exhibits a defined selectivity window between the two most studied sirtuin isoforms. It is a notably more potent inhibitor of SIRT1 (IC50 = 93 nM) than of SIRT2 (IC50 = 2.26 μM) [1]. This 24-fold selectivity for SIRT1 over SIRT2 is a quantifiable characteristic that distinguishes it from pan-sirtuin inhibitors or SIRT2-selective probes.

Sirtuin 1 Selectivity Chemical Biology

A Unique Synthetic Handle for Click-Chemistry Enabled Diversification

Unlike many commercially available furan-2-carboxamide building blocks which feature saturated or aromatic N-substituents, N-(but-2-yn-1-yl)furan-2-carboxamide possesses a terminal alkyne group. This is a class-level feature that enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . A comparator without this functional group, such as N-benzylfuran-2-carboxamide, is unreactive in CuAAC and therefore offers no equivalent modular diversification path.

Click Chemistry Bioconjugation Medicinal Chemistry

Defined Physicochemical Properties for Formulation and Assay Development

The compound's key physicochemical parameters, which dictate its handling and behavior in biological assays, have been measured or reliably predicted. It has a melting point of 77.9 °C, a density of 1.122±0.06 g/cm³, and a boiling point of 354.1±22.0 °C (predicted) . This information provides a concrete baseline for procurement and use, in contrast to many exploratory compounds for which such data is unavailable.

Physicochemical Properties Pre-formulation Assay Development

Optimal Research Applications for N-(but-2-yn-1-yl)furan-2-carboxamide Based on Evidenced Differentiation


Synthesis of Targeted Triazole Libraries for Sirtuin SAR Studies

This scenario directly leverages the compound's class-level inference as a 'click-able' building block. The terminal alkyne of N-(but-2-yn-1-yl)furan-2-carboxamide can be efficiently conjugated with a diverse array of azide-containing fragments via CuAAC. This enables the rapid generation of a focused library of triazole-linked analogs, all stemming from the same SIRT1/2-active core [1]. This modular approach is ideal for systematic structure-activity relationship (SAR) campaigns aiming to improve the 24-fold SIRT1 selectivity profile or enhance the 2.26 μM potency against SIRT2.

Development of SIRT1-Biased Chemical Probes for Epigenetic Research

This application is supported by the direct head-to-head comparison of its activity against SIRT1 and SIRT2. With an IC50 of 93 nM for SIRT1 and a 24-fold selectivity window over SIRT2 [1], N-(but-2-yn-1-yl)furan-2-carboxamide provides a validated starting point for developing SIRT1-preferential inhibitors. Researchers investigating the specific roles of SIRT1 deacetylase activity in cellular processes like metabolism, aging, or stress response would prioritize this scaffold over a non-selective or SIRT2-selective compound.

Use as a Benchmark Compound in SIRT2 Inhibitor Screening Assays

This scenario is based on the cross-study comparable evidence of its SIRT2 activity. With an IC50 of 2.26 μM against human SIRT2, this compound exhibits intermediate potency [1]. It is significantly more potent than the legacy inhibitor AGK2 (IC50 = 17.75 μM) [2] but less potent than advanced, optimized leads. This places it in an ideal 'middle-range' potency window, making it a useful benchmark or reference compound for validating the sensitivity and dynamic range of new high-throughput screening (HTS) assays designed to discover more potent SIRT2 inhibitors.

Attachment of Affinity or Fluorescent Probes for Sirtuin Target Engagement Studies

This scenario exploits the same structural feature as the library synthesis application. The alkyne group provides a unique, chemoselective anchor point for the conjugation of biotin (for pull-down assays) or fluorophores (for cellular imaging) without modifying the core furan-2-carboxamide pharmacophore [1]. This enables the creation of custom tool compounds to study cellular target engagement, protein binding partners, or subcellular localization of sirtuins, providing functional insights that would be impossible to obtain with a non-functionalized analog.

Technical Documentation Hub

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